molecular formula C19H17FN4O4S2 B2614145 N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392298-70-3

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No. B2614145
CAS RN: 392298-70-3
M. Wt: 448.49
InChI Key: AEFJPSAQHHZLAY-UHFFFAOYSA-N
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Description

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H17FN4O4S2 and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide and its derivatives have been explored for their potential as enzyme inhibitors with therapeutic implications. A notable area of research involves sulfonamide derivatives, which have been studied for their inhibitory effects on carbonic anhydrase isozymes. These enzymes catalyze the conversion of carbon dioxide to bicarbonate ion, a critical process in various physiological functions. Novel sulfonamide derivatives, incorporating thiadiazole moieties, have demonstrated activity against human carbonic anhydrase I and II, highlighting their potential for treating conditions associated with dysregulated enzyme activity (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antituberculosis Activity

The search for new antituberculosis agents has led to the development of 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles as potent antituberculosis compounds. These compounds have shown outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their selective antimycobacterial effect, coupled with low in vitro toxicity, positions them as promising candidates for antituberculosis therapy (Karabanovich et al., 2016).

Antifungal Applications

The antifungal potential of aminobenzolamide derivatives, particularly when used as ligands for metal complexes with Ag(I) and Zn(II), has been explored. These complexes have shown potent inhibitory effects on carbonic anhydrase isozymes and exhibit effective antifungal activity against Aspergillus and Candida species. Their mechanism of action appears distinct from traditional antifungal agents, providing a novel approach to tackling fungal infections (Mastrolorenzo, Scozzafava, & Supuran, 2000).

Analytical and Environmental Chemistry

Compounds with the 1,3,4-thiadiazol moiety have been utilized in analytical chemistry, particularly in the detection of herbicides and their degradation products in natural water. This application underscores the versatility of these compounds in environmental monitoring and safety assessments, highlighting their significance beyond therapeutic contexts (Zimmerman, Schneider, & Thurman, 2002).

properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S2/c1-27-14-8-7-11(9-15(14)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-13-6-4-3-5-12(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFJPSAQHHZLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

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